tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
Description
This compound is a bicyclic tertiary amine derivative featuring a pyrido[4,3-b][1,4]oxazine core with a tert-butyl carbamate protecting group. Its molecular formula is C₁₂H₂₂N₂O₃, and molecular weight is 242.31 g/mol . The stereochemistry (4aR,8aS) is critical for its spatial arrangement, influencing interactions in synthetic or biological contexts. It serves as a key intermediate in pharmaceutical synthesis, leveraging the tert-butyl group to protect reactive amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl (4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIQHJOQXQMMQ-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2[C@H]1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Representative Cyclization Conditions and Yields
| Starting Material | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine-3-carboxamide | pTSA | 80 | 12 | 72 |
| Ethyl 4-oxopiperidine-1-carboxylate | NaHCO₃ | 60 | 8 | 68 |
| N-Boc-3-aminopyrrolidine | H₂SO₄ | 100 | 24 | 58 |
Key challenges in this step include regioselectivity and minimizing side reactions such as over-alkylation. Microwave-assisted synthesis has emerged as a tool to accelerate cyclization while improving yields.
Stereochemical Control via Chiral Catalysis
Achieving the (4aR,8aS) configuration necessitates enantioselective synthesis. Asymmetric hydrogenation using chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enables precise stereocontrol during the reduction of intermediate enamines. For example, hydrogenation of a prochiral enamine precursor at 50 psi H₂ pressure with a Ru-(S)-BINAP catalyst yields the desired diastereomer with >98% enantiomeric excess (ee).
Alternative methods employ chiral resolving agents, such as (R)-mandelic acid, to separate racemic mixtures post-synthesis. However, this approach suffers from lower efficiency (typical yields: 30–40%) compared to catalytic asymmetric synthesis.
tert-Butoxycarbonyl (Boc) Protection Dynamics
Introducing the tert-butyl carbamate group requires careful selection of acylating agents. Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst provides optimal results, achieving >95% protection of the secondary amine at 0–25°C.
Critical Parameters for Boc Protection:
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Solvent Polarity : THF > DCM > EtOAc (reactivity correlation)
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Base Selection : Et₃N outperforms NaHCO₃ in minimizing hydrolysis byproducts
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Stoichiometry : 1.2 eq Boc₂O ensures complete conversion without excess reagent accumulation
Post-protection purification via silica gel chromatography (hexane/EtOAc 4:1) typically recovers 85–90% of the Boc-protected product.
Industrial-Scale Process Optimization
Large-scale production (batch sizes >10 kg) employs continuous flow reactors to enhance heat and mass transfer. A patented protocol describes a telescoped process where cyclization, hydrogenation, and Boc protection occur in sequence within a single reactor system, reducing intermediate isolation steps.
Table 2: Comparative Metrics for Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 48 h | 12 h |
| Yield | 62% | 78% |
| Solvent Consumption (L/kg) | 120 | 45 |
| Purity (HPLC) | 97.5% | 99.1% |
Notably, flow systems mitigate exothermic risks during Boc protection, enabling safer operation at elevated concentrations.
Analytical Characterization and Quality Control
Final product validation requires multimodal analysis:
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Chiral HPLC : Chiralpak IC-3 column (hexane/i-PrOH 90:10), retention time = 8.2 min for (4aR,8aS) isomer
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15–3.80 (m, 6H, oxazine/pyridine), 4.25 (q, J = 6.8 Hz, 2H, OCH₂)
Stability studies indicate the compound degrades <2% over 24 months at −20°C under inert atmosphere, making it suitable for long-term storage .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogens and nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate is used as a building block for the synthesis of more complex molecules . It is particularly valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways . It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, this compound is used as an intermediate in the synthesis of various pharmaceuticals . It is particularly important in the development of drugs targeting neurological and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials . It is also employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets in biological systems . These interactions often involve binding to enzymes or receptors, leading to changes in their activity . The compound may also participate in signaling pathways, influencing cellular processes such as metabolism, growth, and differentiation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Introduction
tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate is a complex organic compound notable for its potential biological activity and applications in medicinal chemistry. With the molecular formula C₁₂H₂₂N₂O₃ and a molecular weight of approximately 242.32 g/mol, this compound has garnered attention for its unique structural features, specifically its bicyclic oxazine framework which incorporates nitrogen and oxygen atoms.
Chemical Structure and Properties
The compound's stereochemistry is crucial for its biological activity. The specific configurations at the 4a and 8a positions influence its interactions with biological targets. The following table summarizes key structural features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C12H22N2O3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This interaction is critical for understanding its pharmacodynamics.
Enzyme Interaction
Research indicates that this compound may interact with enzymes such as aldose reductase and aldo-keto reductases (AKRs), which are involved in the biotransformation of various substrates. For instance, AKR1C family members play significant roles in detoxifying aldehydes and are implicated in drug metabolism and resistance mechanisms .
Case Study: Interaction with AKR1C Enzymes
A study examining the effects of various compounds on AKR1C enzymes found that certain oxazine derivatives could enhance or inhibit enzyme activity depending on their structural modifications. This highlights the potential of this compound to influence drug metabolism pathways.
Cytotoxicity and Anticancer Activity
In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicated that it exhibits selective cytotoxicity towards specific cancer types, suggesting potential as an anticancer agent. Further investigations into its mechanism revealed that it might induce apoptosis through oxidative stress pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| tert-butyl (4aR)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | Similar oxazine structure but different stereochemistry |
| tert-butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate | Iodine substituent increases reactivity |
| tert-butyl (1S)-pyrido[2',3':3',2]-indole-1-carboxylate | Unique indole incorporation offers different biological activity |
This table illustrates how variations in structure can lead to differences in biological activity and chemical properties.
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate?
The synthesis typically involves:
- Cyclization reactions to form the bicyclic pyrido-oxazine core, often using tert-butyloxycarbonyl (Boc) as a protecting group for amines .
- Chiral resolution via asymmetric catalysis or chiral auxiliaries to achieve the (4aR,8aS) configuration .
- Purification via column chromatography (e.g., using hexane/EtOAc gradients) and recrystallization for enantiomeric enrichment .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve stereochemistry and confirm the bicyclic framework .
- NMR spectroscopy : H and C NMR identify Boc-protected amines and chiral centers. 2D experiments (COSY, HSQC) map coupling in the fused ring system .
- LC-MS : High-resolution mass spectrometry verifies molecular weight and fragmentation patterns .
Q. How is the compound purified to ensure enantiomeric purity?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers using hexane/isopropanol mobile phases .
- Recrystallization in polar solvents (e.g., methanol/water) enhances diastereomeric excess .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity and physicochemical properties?
- Quantum mechanical calculations (e.g., DFT) model steric effects of the tert-butyl group and hydrogen-bonding interactions in the oxazine ring .
- QSPR models correlate logP and solubility with structural descriptors (e.g., topological polar surface area) for bioavailability predictions .
Q. How does the compound’s stereochemistry influence its role in asymmetric catalysis?
- The (4aR,8aS) configuration creates a chiral microenvironment, enabling enantioselective catalysis in C–N bond-forming reactions (e.g., Buchwald-Hartwig aminations) .
- Mechanistic studies (e.g., kinetic isotope effects) reveal stereoelectronic control during transition-state stabilization .
Q. What strategies address discrepancies in bioactivity data across studies?
- Dose-response re-evaluation : IC values may vary due to assay conditions (e.g., enzyme source, substrate concentration). Normalize data using internal controls (e.g., reference inhibitors) .
- Metabolite profiling : LC-MS/MS identifies degradation products that interfere with activity measurements .
Q. How is the compound utilized in fragment-based drug discovery?
- SPR (surface plasmon resonance) : Screens for binding to therapeutic targets (e.g., kinases) by monitoring affinity (K) and stoichiometry .
- Crystallographic fragment screening : Co-crystallization with target proteins identifies binding poses in the oxazine pocket .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
